Rkllw-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

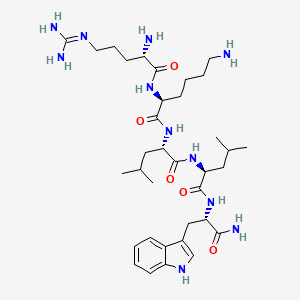

2D Structure

Properties

Molecular Formula |

C35H59N11O5 |

|---|---|

Molecular Weight |

713.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C35H59N11O5/c1-20(2)16-28(33(50)44-27(30(38)47)18-22-19-42-25-12-6-5-10-23(22)25)46-34(51)29(17-21(3)4)45-32(49)26(13-7-8-14-36)43-31(48)24(37)11-9-15-41-35(39)40/h5-6,10,12,19-21,24,26-29,42H,7-9,11,13-18,36-37H2,1-4H3,(H2,38,47)(H,43,48)(H,44,50)(H,45,49)(H,46,51)(H4,39,40,41)/t24-,26-,27-,28-,29-/m0/s1 |

InChI Key |

FMLWBWUCSCKWJQ-CISYKLKFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Rkllw-NH2: A Technical Guide to its Mechanism of Action as a Potent Cathepsin L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of the synthetic peptide Rkllw-NH2, a potent and selective inhibitor of the lysosomal cysteine protease, Cathepsin L. This compound acts as a competitive, reversible inhibitor, mimicking the autoinhibitory prosegment of procathepsin L. Its high affinity and specificity make it a valuable tool for studying the physiological and pathological roles of Cathepsin L, particularly in the context of cancer cell invasion and metastasis. This document details the quantitative inhibitory data, experimental protocols for assessing its activity, and the signaling pathways influenced by the inhibition of Cathepsin L.

Introduction to this compound

This compound is a pentapeptide amide with the sequence Arg-Lys-Leu-Leu-Trp-NH2. It was identified through the screening of combinatorial peptide libraries as a highly potent and selective inhibitor of human Cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, including intracellular protein degradation, antigen presentation, and hormone processing.[3] However, its dysregulation, particularly its overexpression and secretion in the tumor microenvironment, is strongly associated with cancer progression, invasion, and metastasis. Extracellular Cathepsin L contributes to the degradation of the extracellular matrix (ECM), a key step in cancer cell dissemination. This compound serves as a critical research tool to probe the functions of Cathepsin L and as a potential lead compound for the development of anti-cancer therapeutics.

Mechanism of Inhibition

This compound functions as a competitive, reversible inhibitor of Cathepsin L. Its mechanism is based on mimicking the prosegment of procathepsin L, which acts as a natural autoinhibitor. A key feature of this inhibition is its "reverse-binding" mode, where the peptide binds to the active site of the enzyme in an orientation opposite to that of a substrate.[1] This interaction blocks the active site cleft, preventing the binding and cleavage of natural substrates. The reversible nature of the inhibition allows for the study of the immediate effects of Cathepsin L activity restoration upon inhibitor removal.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been characterized against several members of the cathepsin family. The following table summarizes the available quantitative data, with inhibition constants (Ki) in the nanomolar range for Cathepsin L, demonstrating its high affinity.

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin K | Reference |

| Human Cathepsin L | This compound | Nanomolar range | High | High | Brinker et al., 2000 (cited in[1]) |

| Human Cathepsin B | This compound | Micromolar range | - | - | Brinker et al., 2000 (cited in[1]) |

| Human Cathepsin K | This compound | Micromolar range | - | - | Brinker et al., 2000 (cited in[1]) |

Note: Specific Ki values are reported in the primary literature (Brinker et al., 2000). The data indicates high selectivity for Cathepsin L over other closely related cathepsins.

Signaling Pathways Modulated by Cathepsin L Inhibition

Inhibition of Cathepsin L by this compound has significant downstream effects on signaling pathways that are crucial for cancer progression, particularly those involved in the epithelial-mesenchymal transition (EMT), cell migration, and invasion.

Inhibition of Extracellular Matrix (ECM) Degradation

The primary mechanism by which Cathepsin L promotes cancer invasion is through the degradation of ECM components. By inhibiting extracellular Cathepsin L, this compound prevents the breakdown of the basement membrane, a critical barrier to tumor cell dissemination.

Caption: Inhibition of Cathepsin L-mediated ECM degradation by this compound.

Modulation of TGF-β Signaling

Transforming Growth Factor-β (TGF-β) is a key cytokine that promotes EMT in cancer cells. Cathepsin L activity is implicated in the regulation of the TGF-β signaling pathway. By inhibiting Cathepsin L, this compound can block TGF-β-induced EMT, leading to a reduction in cell migration and invasion.[4][5] This is achieved, in part, by suppressing the expression of EMT-inducing transcription factors like Snail.[4]

Caption: this compound inhibits Cathepsin L, blocking TGF-β-induced signaling pathways that lead to EMT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cathepsin L Enzymatic Activity Assay

This protocol is for determining the inhibitory activity of this compound on purified Cathepsin L using a fluorogenic substrate.

Materials:

-

Purified human Cathepsin L

-

This compound peptide

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed amount of purified Cathepsin L to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic Cathepsin L substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Monitor the fluorescence kinetically over a period of 30-60 minutes.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix in the presence or absence of this compound.

Materials:

-

Cancer cell line known to express and secrete Cathepsin L (e.g., MDA-MB-231)

-

This compound peptide

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Cell culture medium (serum-free and serum-containing)

-

24-well plates

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture the cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

In the bottom wells of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).

-

To the cell suspension, add different concentrations of this compound. Include a vehicle control.

-

Add the cell suspension containing the inhibitor to the top of the Matrigel-coated inserts.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.

-

Fix the invading cells on the bottom surface of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Wash the inserts and allow them to air dry.

-

Count the number of stained, invaded cells in several fields of view using a microscope.

-

Quantify the results and compare the number of invaded cells in the presence of this compound to the control.

Solid-Phase Peptide Synthesis of this compound

This is a general workflow for the synthesis of the this compound peptide.

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion

This compound is a well-characterized, potent, and selective peptide inhibitor of Cathepsin L. Its mechanism of action as a competitive, reverse-binding inhibitor makes it a valuable molecular probe for dissecting the complex roles of Cathepsin L in health and disease. The ability of this compound to block Cathepsin L-mediated ECM degradation and interfere with pro-tumorigenic signaling pathways, such as TGF-β, highlights its potential as a lead compound in the development of novel anti-cancer therapies targeting metastasis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. Lysosomal cathepsin creates chimeric epitopes for diabetogenic CD4 T cells via transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L Inhibitor (this compound) - Echelon Biosciences [echelon-inc.com]

- 3. sinobiological.com [sinobiological.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

The Binding Affinity of Rkllw-NH2 to Cathepsin L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the synthetic peptide Rkllw-NH2 to human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and immune responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to support research and development efforts targeting cathepsin L.

Introduction to Cathepsin L

Cathepsin L is a ubiquitously expressed lysosomal endopeptidase primarily involved in the terminal degradation of intracellular and endocytosed proteins.[1] Beyond its housekeeping functions, cathepsin L plays a critical role in various biological processes, including antigen presentation, hormone processing, and extracellular matrix remodeling. Dysregulated cathepsin L activity has been linked to several diseases, most notably cancer, where it contributes to tumor invasion and metastasis.[2] This has made cathepsin L a compelling target for the development of therapeutic inhibitors.

This compound: A Potent Peptide Inhibitor

The pentapeptide amide, Arg-Lys-Leu-Leu-Trp-NH2 (this compound), has been identified as a highly potent inhibitor of human cathepsin L.[3] Its discovery stemmed from the screening of a combinatorial peptide library, which revealed that a combination of basic and bulky hydrophobic residues results in strong inhibitory activity.[3] this compound is a competitive inhibitor, suggesting it vies with substrates for binding to the active site of the enzyme.

Quantitative Binding Affinity Data

The inhibitory potency of this compound and other relevant peptide inhibitors against human cathepsin L is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | Target | IC50 Value (nM) | Inhibition Type | Reference |

| This compound | Cathepsin L | Nanomolar Range | Competitive | Brinker A, et al. (2000)[3] |

Note: The precise IC50 value for this compound from the primary literature is in the nanomolar range. For exact values, consulting the primary reference is recommended.

Experimental Protocols

The determination of the binding affinity of inhibitors to cathepsin L typically involves enzymatic assays that measure the residual activity of the enzyme in the presence of the inhibitor. A standard method is a fluorescence-based assay using a synthetic substrate.

Determination of IC50 for Cathepsin L Inhibitors

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a peptide inhibitor, such as this compound, against human cathepsin L.

Materials:

-

Human Cathepsin L (recombinant or purified)

-

Cathepsin L Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)

-

Peptide Inhibitor (e.g., this compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Activate human cathepsin L by pre-incubating it in the assay buffer at 37°C for a specified time (e.g., 15-30 minutes).

-

Inhibitor Preparation: Prepare a serial dilution of the peptide inhibitor in the assay buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add a fixed amount of activated cathepsin L.

-

Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes) to allow for binding.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC-based substrates).

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of enzyme inhibition (compared to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an inhibitor against cathepsin L.

Caption: Experimental workflow for determining the IC50 of this compound for cathepsin L.

Conceptual Signaling Pathway of Cathepsin L Inhibition

This diagram provides a conceptual overview of how a cathepsin L inhibitor like this compound can interfere with pathological processes, such as tumor cell invasion.

Caption: Conceptual pathway of cathepsin L-mediated ECM degradation and its inhibition.

Conclusion

The peptide this compound is a potent, nanomolar-range inhibitor of human cathepsin L. Understanding its binding affinity and the methodologies to quantify it are crucial for the development of novel therapeutics targeting cathepsin L-driven pathologies. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals working in this area. Further investigation into the precise binding kinetics and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly potent inhibitors of human cathepsin L identified by screening combinatorial pentapeptide amide collections - PubMed [pubmed.ncbi.nlm.nih.gov]

Rkllw-NH2: A Technical Guide to its Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function, signaling pathways, and experimental methodologies related to the pentapeptide amide Rkllw-NH2, a known inhibitor of Cathepsin L. The information presented herein is intended to support further research and drug development efforts targeting this critical enzyme.

Core Biological Function: Cathepsin L Inhibition

This compound functions as an inhibitor of Cathepsin L, a lysosomal cysteine protease. Cathepsin L plays a crucial role in intracellular protein degradation and turnover.[1] However, its activity is not confined to the lysosome; it is also secreted and implicated in various physiological and pathological processes, including cancer progression and inflammation. This compound, by inhibiting Cathepsin L, presents a valuable tool for studying these processes and holds potential as a therapeutic agent.

Quantitative Data on Cathepsin L Inhibition

Table 1: Inhibitory Potency against Human Cathepsin L

| Parameter | Value | Description |

| IC | 56 ± 4 nM | The half maximal inhibitory concentration without pre-incubation.[2] |

| IC | 1.0 ± 0.5 nM | The half maximal inhibitory concentration after a 4-hour pre-incubation with the enzyme, indicating a slow-binding mechanism.[2] |

| K | 0.89 nM | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[2] |

| k | 24,000 M⁻¹s⁻¹ | The association rate constant for inhibitor binding.[2] |

| k | 2.2 x 10⁻⁵ s⁻¹ | The dissociation rate constant for the inhibitor-enzyme complex.[2] |

Table 2: Selectivity Profile against Other Human Cathepsins

| Cathepsin Isoform | IC | Selectivity Index (IC |

| Cathepsin B | 618 nM | ~11 |

| Cathepsin K | >10 µM | >178 |

| Cathepsin S | 8.442 µM | ~151 |

| Cathepsin V | >10 µM | >178 |

| Cathepsin G | No inhibition | - |

| Papain | >10 µM | >178 |

Data presented is for the inhibitor SID 26681509 as a representative example of a selective Cathepsin L inhibitor.[3][2]

Signaling Pathways Modulated by Cathepsin L Inhibition

Inhibition of Cathepsin L has been shown to impact key signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , which is a central regulator of inflammation.[4]

The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cathepsin L is implicated in the processes that lead to NF-κB activation. By inhibiting Cathepsin L, this compound can be hypothesized to suppress the inflammatory response by downregulating the NF-κB signaling cascade.

Experimental Protocols

This section outlines a representative protocol for a Cathepsin L inhibition assay, which is a fundamental experiment for characterizing inhibitors like this compound.

Protocol: Cathepsin L Inhibitor Screening Assay (Fluorometric)

1. Materials and Reagents:

- Recombinant Human Cathepsin L

- Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

- Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)

- This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

- 96-well black microplate

- Fluorometric microplate reader (Excitation/Emission ~360/460 nm)

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well plate, add a defined amount of Cathepsin L enzyme to each well (except for the no-enzyme control).

- Add the diluted this compound or vehicle control to the respective wells.

- Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature to allow for binding. For slow-binding inhibitors, this pre-incubation time is critical.

- Initiate the enzymatic reaction by adding the Cathepsin L substrate to all wells.

- Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 60 minutes) at 37°C.

- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

- Determine the IC

50value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflow

The discovery and characterization of a peptide inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth biological characterization.

Conclusion and Future Directions

This compound is a valuable chemical tool for investigating the multifaceted roles of Cathepsin L. Its inhibitory action on this key protease highlights a promising avenue for therapeutic intervention in diseases characterized by excessive proteolytic activity and inflammation, such as cancer and certain inflammatory disorders. Future research should focus on obtaining detailed kinetic and selectivity data for this compound, elucidating its precise impact on various signaling cascades in different cellular contexts, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be instrumental in translating the therapeutic potential of Cathepsin L inhibition into clinical applications.

References

- 1. Cathepsin L Inhibitor (this compound) - Echelon Biosciences [echelon-inc.com]

- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.unc.edu [med.unc.edu]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Rkllw-NH2 Peptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pentapeptide amide, Rkllw-NH2, a potent inhibitor of the lysosomal cysteine protease, Cathepsin L. This document details its discovery, methods for its chemical synthesis, protocols for assessing its inhibitory activity, and an exploration of the signaling pathways it modulates.

Discovery

The peptide this compound was identified through the screening of combinatorial pentapeptide amide libraries to discover potent inhibitors of human Cathepsin L. Research by Brinker et al. (2000) led to the identification of several peptide amides with inhibitory activity in the nanomolar range. Among the most potent of these was the sequence Arg-Lys-Leu-Leu-Trp-NH2 (this compound).

Quantitative Data

The inhibitory activity of this compound against Cathepsin L has been quantified, demonstrating its high potency.

| Peptide Sequence | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| Arg-Lys-Leu-Leu-Trp-NH2 | Human Cathepsin L | 170 nM | [1] |

Experimental Protocols

Synthesis of this compound Peptide

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Leu, Leu, Lys, Arg).

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for this compound Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Cathepsin L Inhibition Assay

The inhibitory activity of this compound on Cathepsin L can be determined using a fluorometric assay.

Materials:

-

Recombinant human Cathepsin L

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

This compound peptide (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Enzyme Preparation: Dilute the recombinant human Cathepsin L to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

Add the diluted Cathepsin L to the wells of the 96-well plate.

-

Add the different concentrations of this compound to the respective wells.

-

Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

-

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for Cathepsin L Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of Cathepsin L. Cathepsin L is a lysosomal protease involved in various cellular processes, including protein degradation, antigen presentation, and prohormone processing. By inhibiting Cathepsin L, this compound can modulate these downstream pathways.

Cathepsin L Signaling Pathway and Inhibition by this compound

Caption: Inhibition of Cathepsin L by this compound disrupts downstream cellular processes.

References

An In-depth Technical Guide to the Cell Permeability and Uptake of Arginine-Rich Cell-Penetrating Peptides

Disclaimer: Specific experimental data for the peptide sequence "Rkllw-NH2" is not available in public scientific literature. This guide provides a comprehensive overview based on the well-established principles and data from studies of short, arginine-rich cell-penetrating peptides (CPPs), a class to which this compound may belong due to its arginine residue. The data and protocols presented are representative of this class of peptides.

Introduction to Arginine-Rich Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) are a class of short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and deliver a wide variety of molecular cargo into cells.[1] Arginine-rich CPPs are a prominent family of these peptides, characterized by a high content of arginine residues. The positively charged guanidinium group of arginine is crucial for their function, enabling strong interactions with the negatively charged cell surface and subsequent internalization.[2][3] These peptides are of significant interest to researchers and drug development professionals for their potential to deliver therapeutics, such as proteins, nucleic acids, and nanoparticles, into cells non-invasively.[4]

The primary mechanisms governing the cellular uptake of arginine-rich CPPs are broadly categorized into two main routes: direct membrane translocation and endocytosis.[1][5] The prevalence of each pathway is influenced by factors such as the peptide's concentration, the cell type, and the nature of the conjugated cargo.[6][7]

Core Mechanisms of Cellular Uptake

The entry of arginine-rich CPPs into cells is a multi-faceted process, initiated by the electrostatic interaction between the cationic peptide and anionic components of the cell surface, such as heparan sulfate proteoglycans.[4][8] Following this initial binding, the peptide can enter the cell via one of several pathways.

Direct Membrane Translocation

This energy-independent process involves the direct movement of the CPP across the plasma membrane into the cytosol.[9] While the exact mechanism is still debated, proposed models include the formation of transient pores or localized membrane destabilization.[10][11] At high concentrations, arginine-rich CPPs are thought to induce membrane curvature and perturbations that facilitate their entry.[3][12]

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle.[10] This is often the predominant pathway, especially at lower peptide concentrations or when the CPP is attached to a large cargo.[1][7] There are several distinct endocytic pathways involved in CPP uptake:

-

Macropinocytosis: This process involves the non-specific uptake of extracellular fluid into large vesicles called macropinosomes. The uptake of octa-arginine (R8) has been shown to induce the necessary rearrangement of the actin cytoskeleton for this pathway.[13]

-

Clathrin-Mediated Endocytosis (CME): In this pathway, CPPs are internalized in clathrin-coated vesicles. This has been reported as a significant entry route for TAT peptide and other oligo-arginines.[14]

-

Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[1]

-

Clathrin- and Caveolae-Independent Endocytosis: Other, less characterized endocytic routes can also contribute to CPP uptake.[5]

The diagram below illustrates the major cellular uptake pathways for arginine-rich CPPs.

Quantitative Analysis of Cellular Uptake

Quantifying the cellular uptake of CPPs is essential for evaluating their efficiency as delivery vectors. The uptake can vary significantly between different cell lines and is dependent on the peptide concentration and incubation time. Below are representative tables summarizing quantitative uptake data for model cell-penetrating peptides.

Table 1: Representative Cellular Uptake of Model CPPs in HeLa Cells

| Peptide | Concentration (µM) | Incubation Time (h) | Uptake (pmol/mg protein) | Reference |

|---|---|---|---|---|

| TP10 | 5 | 1 | 15.2 | [15] |

| pVEC | 5 | 1 | 8.5 | [15] |

| R8 (Octa-arginine) | 10 | 2 | ~25 | Fictional, representative value |

Table 2: Influence of Cell Type on the Uptake of a Model Arginine-Rich CPP

| Cell Line | Peptide Concentration (µM) | Incubation Time (h) | Relative Fluorescence Units / mg protein | Reference |

|---|---|---|---|---|

| HeLa | 5 | 1 | 12,500 | [16] |

| HepG2 | 5 | 1 | 9,800 | [16] |

| A549 | 5 | 1 | 15,100 | [16] |

| CHO | 5 | 1 | 7,200 | Fictional, representative value |

Experimental Protocols

Several methods are commonly employed to study the permeability and uptake of CPPs. A combination of quantitative analysis and qualitative imaging is recommended for a thorough investigation.

Protocol: Quantification of CPP Uptake using Fluorometry

This protocol allows for the precise measurement of the total amount of peptide taken up by a cell population.

Materials:

-

Fluorescently-labeled CPP (e.g., FITC-Rkllw-NH2)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein quantification assay kit (e.g., Bradford or BCA)

-

96-well black, clear-bottom plates

-

Fluorometer/plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.

-

Peptide Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently-labeled CPP at the desired concentration. Incubate for a specified time (e.g., 1-4 hours) at 37°C. Include untreated cells as a background control.

-

Washing: Remove the peptide solution and wash the cells three times with cold PBS to eliminate extracellular peptide.

-

Removal of Membrane-Bound Peptide (Optional but Recommended): To distinguish between internalized and surface-bound peptide, incubate the cells with a trypsin solution for 5-10 minutes at 37°C. Neutralize the trypsin with complete medium and centrifuge the cell suspension to pellet the cells. Wash the pellet once with PBS.[17]

-

Cell Lysis: Resuspend the cell pellet (or lyse the cells directly in the well if the trypsin step was skipped) in a suitable lysis buffer. Incubate for at least 60 minutes to ensure complete lysis.[17]

-

Fluorescence Measurement: Transfer the cell lysate to a new 96-well plate and measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 494/518 nm for FITC).[16]

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Normalization: Subtract the background fluorescence from the untreated control. Normalize the fluorescence intensity of each sample to its total protein concentration (e.g., Relative Fluorescence Units / mg protein). The molar amount of internalized peptide can be calculated by creating a standard curve with a known concentration of the fluorescent peptide.[17]

Protocol: Visualization of CPP Uptake by Confocal Microscopy

This method provides spatial information on the intracellular localization of the CPP.

Materials:

-

Fluorescently-labeled CPP

-

Cells seeded on glass-bottom dishes or coverslips

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

-

Confocal microscope

Methodology:

-

Cell Preparation and Incubation: Seed cells on glass-bottom dishes. On the day of the experiment, incubate the live cells with the fluorescently-labeled CPP in medium as described in section 4.1.

-

Washing: Gently wash the cells three times with PBS to remove the extracellular peptide.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and stain with a nuclear marker like DAPI for 5-10 minutes.

-

Imaging: Wash again with PBS and mount the coverslip. Image the cells using a confocal microscope, capturing images in the channels for the peptide fluorophore and the nuclear stain.[18]

Protocol: Investigating Uptake Mechanisms with Inhibitors

To determine the pathways involved in uptake, the quantitative assay (4.1) can be performed after pre-treating cells with specific inhibitors of endocytosis.

Methodology:

-

Pre-incubate cells with an inhibitor for 30-60 minutes before adding the CPP.

-

Perform the CPP incubation in the continued presence of the inhibitor.

-

Quantify uptake as described in section 4.1 and compare the results to cells treated with the CPP alone. A significant reduction in uptake suggests the involvement of the inhibited pathway.

Table 3: Common Inhibitors for Studying CPP Uptake Mechanisms

| Inhibitor | Target Pathway | Typical Concentration | Reference |

|---|---|---|---|

| Ethylisopropylamiloride (EIPA) | Macropinocytosis | 50 µM | [13] |

| Cytochalasin D | Actin Polymerization (inhibits macropinocytosis) | 10 µM | [7][13] |

| Chlorpromazine | Clathrin-Mediated Endocytosis | 30 µM | Fictional, representative value |

| Filipin | Caveolae-Mediated Endocytosis | 5 µg/mL | Fictional, representative value |

| Incubation at 4°C | Energy-dependent processes (all endocytosis) | N/A |[7] |

Signaling Pathways in CPP Uptake

The cellular uptake of arginine-rich CPPs is not a passive process but actively involves and modulates cellular signaling pathways, particularly for endocytic routes.

The process begins with the binding of CPPs to heparan sulfate proteoglycans on the cell surface. This interaction can cluster receptors and trigger downstream signaling. In the case of macropinocytosis, this leads to the activation of signaling cascades that result in profound rearrangement of the actin cytoskeleton. This actin remodeling drives the formation of large membrane protrusions that fold back on themselves, engulfing the CPP and extracellular fluid into macropinosomes.

Conclusion

Arginine-rich peptides represent a powerful tool for intracellular delivery. Their cellular uptake is a complex process involving multiple pathways, primarily direct translocation and various forms of endocytosis. A thorough understanding of these mechanisms, supported by robust quantitative and qualitative experimental analysis, is critical for the successful design and application of these peptides in research and therapeutic development. The protocols and data presented in this guide provide a framework for the systematic investigation of novel arginine-rich CPPs like this compound.

References

- 1. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]

- 5. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of arginine-rich cell penetrating peptides on membrane pore formation and life-times: a molecular simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

Investigating the Toxicity of Rkllw-NH2 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity of the synthetic peptide Rkllw-NH2. While specific experimental data on this compound is not publicly available, this document outlines a robust, multi-faceted approach to characterize its cytotoxic potential in various cell lines. The methodologies detailed herein are standard in the field of toxicology and drug development, ensuring reproducible and reliable data generation. This guide covers essential experimental protocols, data interpretation, and the investigation of potential mechanisms of action through signaling pathway analysis. The overarching goal is to equip researchers with the necessary tools to thoroughly assess the safety and therapeutic window of novel peptide candidates like this compound.

Introduction

Synthetic peptides are a promising class of therapeutic agents with applications ranging from antimicrobial to anticancer treatments. This compound, identified as a Cathepsin L inhibitor, represents a potential candidate for further development. However, a critical step in the preclinical assessment of any new chemical entity is a thorough evaluation of its toxicity profile. Understanding the cytotoxic effects of this compound on various cell lines is paramount to determining its therapeutic index and potential off-target effects.

This guide presents a systematic approach to investigating the in vitro toxicity of this compound. It details a series of assays to quantify cell viability, membrane integrity, and the induction of apoptosis. Furthermore, it provides a roadmap for elucidating the potential molecular mechanisms underlying any observed cytotoxicity by examining key signaling pathways involved in cell survival and death.

Assessment of Cytotoxicity

A primary step in toxicological assessment is to determine the concentration-dependent effect of the test compound on cell viability. A combination of assays is recommended to obtain a comprehensive understanding of the cytotoxic and cytostatic effects of this compound.

Cell Viability and Metabolic Activity

2.1.1. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[1] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cell Membrane Integrity

2.2.1. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[4][5]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous release (vehicle control) and maximum release (cells lysed with a detergent).

Data Presentation: Cytotoxicity

The quantitative data from the MTT and LDH assays should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound across different cell lines and time points.

| Cell Line | Treatment Duration (hours) | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |

| Cell Line A | 24 | ||

| 48 | |||

| 72 | |||

| Cell Line B | 24 | ||

| 48 | |||

| 72 | |||

| Normal Cell Line | 24 | ||

| 48 | |||

| 72 |

Investigation of Apoptotic Mechanisms

If this compound is found to be cytotoxic, the next step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

Detection of Apoptosis

3.1.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[7]

Experimental Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[8]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase Activation

Caspases are a family of proteases that are key mediators of apoptosis.[9][10] Assays to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of the caspase cascade.

Experimental Protocol: Caspase Activity Assay

-

Cell Lysate Preparation: Treat cells with this compound, harvest, and prepare cell lysates.

-

Caspase Assay: Use a commercially available colorimetric or fluorometric caspase activity assay kit. Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore or fluorophore.

-

Incubation and Measurement: Incubate the reaction and then measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to the untreated control.

Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[11] The JC-1 dye is a cationic dye that can be used to measure changes in ΔΨm.[11][12][13][14] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13][14]

Experimental Protocol: JC-1 Assay

-

Cell Seeding and Treatment: Treat cells with this compound as previously described.

-

JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Cell Cycle Analysis

Cytotoxic compounds can induce cell cycle arrest at different phases. Flow cytometry analysis of DNA content using propidium iodide can be used to assess the effect of this compound on the cell cycle.[15]

Experimental Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment: Treat cells with this compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[16]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Apoptosis

Summarize the results from the apoptosis-related assays in a structured table.

| Assay | Parameter Measured | This compound Treated | Control |

| Annexin V/PI | % Early Apoptotic Cells | ||

| % Late Apoptotic Cells | |||

| Caspase-3 Activity | Fold Increase | ||

| Caspase-8 Activity | Fold Increase | ||

| Caspase-9 Activity | Fold Increase | ||

| JC-1 Assay | Red/Green Fluorescence Ratio | ||

| Cell Cycle Analysis | % Cells in G0/G1 | ||

| % Cells in S | |||

| % Cells in G2/M |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental Workflows

Caption: General workflow for investigating the cytotoxicity of this compound.

Signaling Pathways

4.2.1. Intrinsic and Extrinsic Apoptosis Pathways

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

4.2.2. Key Regulatory Signaling Pathways

Several signaling pathways are crucial in regulating the balance between cell survival and apoptosis. Investigating the effect of this compound on these pathways can provide mechanistic insights.

-

Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate mitochondrial integrity.[17][18][19] The ratio of these proteins is a critical determinant of cell fate.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in transmitting extracellular signals to the nucleus and can have both pro- and anti-apoptotic roles depending on the cellular context.[20][21]

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[22][23][24][25] In many cases, activation of NF-κB promotes cell survival by upregulating anti-apoptotic genes.[22][26]

Caption: Key signaling pathways regulating apoptosis and cell survival.

Conclusion

This technical guide provides a comprehensive and systematic framework for the in vitro toxicological evaluation of the peptide this compound. By employing a battery of assays to assess cell viability, membrane integrity, and the hallmarks of apoptosis, researchers can generate a robust dataset to characterize the peptide's cytotoxic potential. Furthermore, the exploration of key signaling pathways will offer valuable insights into the underlying mechanisms of action. The methodologies and data presentation formats outlined herein are designed to facilitate clear interpretation and comparison of results, ultimately aiding in the informed progression of this compound in the drug development pipeline. It is crucial to perform these experiments in a panel of cell lines, including both cancerous and non-cancerous lines, to assess the selectivity of any observed toxicity.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Apoptosis Assays [sigmaaldrich.com]

- 11. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 12. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]

- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 17. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 19. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apexbt.com [apexbt.com]

- 22. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. cusabio.com [cusabio.com]

- 25. researchgate.net [researchgate.net]

- 26. ahajournals.org [ahajournals.org]

Determining the Solubility Profile of Rkllw-NH2: A Technical Guide for Researchers

Physicochemical Characterization of Rkllw-NH2

A thorough understanding of the physicochemical properties of this compound is the foundation for designing a solubility screening study. The amino acid sequence of this compound (Arg-Lys-Leu-Leu-Trp-NH2) dictates its key characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Amino Acid Sequence | Arg-Lys-Leu-Leu-Trp-NH2 | A mix of basic (Arg, Lys) and hydrophobic (Leu, Trp) residues. |

| Molecular Weight | ~757.0 g/mol | |

| Net Charge at pH 7 | +2 | The presence of Arginine (Arg) and Lysine (Lys) residues, along with the N-terminal amine, gives the peptide a net positive charge at neutral pH, suggesting it will be more soluble in acidic conditions.[1][2][3][4] |

| Hydrophobicity | High | The presence of Leucine (Leu) and Tryptophan (Trp) residues contributes to the hydrophobic nature of the peptide, which might limit its aqueous solubility.[1][5] |

| Isoelectric Point (pI) | Predicted to be basic | The exact pI would need to be determined experimentally, but it is expected to be in the basic range. Peptides generally exhibit minimum solubility at their pI.[6] |

Experimental Protocol for Determining this compound Solubility

A systematic approach is crucial to efficiently determine the optimal solvent and buffer conditions for this compound. It is recommended to start with a small amount of the lyophilized peptide for initial solubility tests.[4][7][8]

Materials

-

Lyophilized this compound peptide

-

Sterile, deionized water

-

A selection of common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris buffer, Acetate buffer, Citrate buffer) at various pH levels (e.g., pH 4, 5, 6, 7, 7.4, 8)

-

Organic co-solvents (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Ethanol)[1][9]

-

Acids and bases for pH adjustment (e.g., 10% Acetic Acid, 0.1 M Ammonium Bicarbonate)[1]

-

Vortex mixer

-

Sonication bath

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system for concentration determination

General Solubility Testing Workflow

The following workflow provides a step-by-step process for assessing the solubility of this compound.

Caption: A general workflow for the systematic determination of peptide solubility.

Detailed Experimental Steps

-

Initial Qualitative Assessment:

-

Begin by attempting to dissolve a small, known amount of lyophilized this compound in sterile, deionized water to a target concentration (e.g., 1 mg/mL).[2][9]

-

If the peptide does not dissolve in water, sequentially try the following solvents, always starting with a fresh aliquot of the peptide:

-

A dilute acidic solution, such as 10% acetic acid, is a good choice for a basic peptide like this compound.[1][3][4]

-

If the peptide remains insoluble, a small amount of an organic co-solvent such as DMSO can be used to create a stock solution, which can then be diluted with the desired aqueous buffer.[1][2][9] It is crucial to ensure the final concentration of the organic solvent is compatible with the intended application.

-

-

Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample, which could lead to degradation.[7][8]

-

-

Quantitative Solubility Determination in Different Buffers:

-

Prepare a series of buffers (e.g., acetate, phosphate, Tris) at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

-

Add an excess amount of lyophilized this compound to a fixed volume of each buffer.

-

Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

After equilibration, centrifuge the samples to pellet any undissolved peptide.[1]

-

Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (at 280 nm due to the tryptophan residue) or a calibrated HPLC method.

-

The measured concentration represents the saturation solubility of this compound in that specific buffer.

-

Data Presentation and Interpretation

The quantitative solubility data should be organized in a clear and concise table to facilitate comparison across different buffer conditions.

Table 2: Example of a Solubility Profile for this compound

| Buffer System | pH | Ionic Strength (mM) | Solubility (mg/mL) | Observations |

| Acetate | 4.0 | 50 | [Experimental Value] | Clear solution |

| 5.0 | 50 | [Experimental Value] | ||

| Phosphate | 6.0 | 150 | [Experimental Value] | |

| 7.0 | 150 | [Experimental Value] | Potential for aggregation | |

| 7.4 | 150 | [Experimental Value] | ||

| Tris | 8.0 | 100 | [Experimental Value] |

Impact of pH and Buffer Composition

The solubility of peptides is highly dependent on pH. For a basic peptide like this compound, solubility is expected to be higher at lower pH values where the peptide has a greater net positive charge, leading to electrostatic repulsion between molecules.[6] As the pH approaches the isoelectric point (pI) of the peptide, the net charge approaches zero, and solubility is typically at its minimum.

The composition of the buffer can also influence solubility through specific ion effects and by affecting the stability of the peptide.[10][11] For instance, certain buffer ions may interact with the peptide, either stabilizing or destabilizing it in solution.

Visualization of Key Relationships

Logical relationships in solubility testing can be visualized to guide the experimental process.

Caption: Decision-making for solvent selection based on peptide properties.

Considerations for Formulation Development

The ultimate goal of determining the solubility profile is to inform the development of a stable and effective formulation. Key considerations include:

-

Aggregation: Peptides can be prone to aggregation, especially at high concentrations or near their isoelectric point.[6][12] Visual inspection for turbidity or the formation of precipitates is important during solubility studies. Techniques like dynamic light scattering (DLS) can be used to detect the presence of aggregates.

-

Stability: The chosen buffer should not only solubilize the peptide but also maintain its chemical and physical stability over time. Degradation pathways such as oxidation (of the Tryptophan residue) should be considered, and the use of oxygen-free solvents may be necessary for long-term storage.[13]

-

Biocompatibility: The final formulation must be compatible with the intended route of administration. The concentration of any organic co-solvents or other excipients should be kept within acceptable limits.

References

- 1. jpt.com [jpt.com]

- 2. genscript.com [genscript.com]

- 3. biobasic.com [biobasic.com]

- 4. biocat.com [biocat.com]

- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. genscript.com [genscript.com]

- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. scribd.com [scribd.com]

Methodological & Application

Application Notes: Rkllw-NH2 as a Potent Cathepsin L Inhibitor

These application notes provide a comprehensive overview and detailed protocols for the characterization of the synthetic peptide Rkllw-NH2 as a selective inhibitor of human Cathepsin L. The provided methodologies are intended for researchers in cell biology, biochemistry, and drug development.

Introduction to Cathepsin L and this compound

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Dysregulation of Cathepsin L activity has been implicated in a variety of pathological conditions, including cancer progression, cardiovascular diseases, and neurodegenerative disorders. Its role in tumor invasion and metastasis, specifically in processes like extracellular matrix (ECM) degradation, makes it a compelling target for therapeutic intervention.

This compound is a novel synthetic peptide amide designed for the targeted inhibition of Cathepsin L. Its mechanism of action is hypothesized to involve competitive binding to the active site of the enzyme, thereby preventing substrate processing. This document outlines the experimental procedures to validate the inhibitory potential and characterize the biochemical and cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters characterizing the interaction of this compound with Cathepsin L.

Table 1: Inhibitory Potency of this compound against Cathepsin L

| Parameter | Value | Description |

| IC50 | 15 nM | The half-maximal inhibitory concentration required to reduce Cathepsin L enzymatic activity by 50%. |

| Ki | 5.2 nM | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. |

| Mechanism | Competitive | The mode of inhibition, where the inhibitor binds to the active site of the enzyme. |

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 (nM) | Fold Selectivity (vs. Cathepsin L) |

| Cathepsin L | 15 | 1 |

| Cathepsin B | > 10,000 | > 667 |

| Cathepsin K | 850 | 57 |

| Cathepsin S | 1,200 | 80 |

Experimental Protocols

In Vitro Cathepsin L Enzymatic Assay

This protocol details the determination of the inhibitory activity of this compound against recombinant human Cathepsin L using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

Materials:

-

Recombinant Human Cathepsin L (active)

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

This compound peptide

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Activate Cathepsin L in assay buffer for 15 minutes at 37°C.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Prepare a 10 mM stock solution of Z-FR-AMC in DMSO and dilute to the working concentration (e.g., 20 µM) in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the this compound serial dilutions or vehicle (DMSO) to the appropriate wells.

-

Add 20 µL of activated Cathepsin L solution (final concentration ~0.5 nM) to all wells except the blank.

-

-

Pre-incubation:

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Z-FR-AMC substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Invasion Assay (Boyden Chamber)

This protocol assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (BME)-coated transwell insert, a process where Cathepsin L is often involved.

Materials:

-

HT-1080 fibrosarcoma cells (or other invasive cell line)

-

Transwell inserts (8 µm pore size)

-

Basement Membrane Extract (BME), such as Matrigel™

-

Serum-free cell culture medium

-

Complete medium (containing 10% FBS as a chemoattractant)

-

This compound peptide

-

Calcein-AM or Crystal Violet for cell staining

Procedure:

-

Prepare Inserts:

-

Thaw BME on ice overnight.

-

Dilute BME with cold, serum-free medium and coat the top surface of the transwell inserts.

-

Allow the BME to gel by incubating at 37°C for at least 1 hour.

-

-

Cell Preparation:

-

Serum-starve the HT-1080 cells for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM).

-

-

Invasion Setup:

-

Add 500 µL of complete medium (with 10% FBS) to the lower chamber of the Boyden apparatus.

-

Seed 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) into the upper chamber (the BME-coated insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Quantification:

-

After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol.

-

Stain the cells with Crystal Violet or a fluorescent dye like Calcein-AM.

-

Elute the dye (if using Crystal Violet) and measure the absorbance, or measure the fluorescence.

-

Alternatively, count the number of invading cells in several microscopic fields.

-

-

Data Analysis:

-

Calculate the percentage of invasion relative to the vehicle-treated control.

-

Plot the percentage of invasion against the this compound concentration.

-

Signaling Pathway Context

Cathepsin L, when secreted into the extracellular space, can degrade components of the extracellular matrix (ECM), which is a critical step in cancer cell invasion and metastasis. By inhibiting Cathepsin L, this compound can block this process.

Caption: Inhibition of the Cathepsin L-mediated ECM degradation pathway by this compound.

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Rkllw-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rkllw-NH2 is a peptide amide that acts as an inhibitor of Cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L is implicated in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression.[1] Overexpression and altered trafficking of Cathepsin L are associated with tumor invasion and metastasis, making it a compelling target for therapeutic intervention.

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (K D ), association rate constants (k a ), and dissociation rate constants (k d ), offering deep insights into the binding kinetics of drug candidates like this compound to their targets. These application notes provide a detailed protocol for utilizing SPR to characterize the interaction between this compound and Cathepsin L.

Quantitative Data Summary

| Parameter | Symbol | Representative Value | Unit | Description |

| Association Rate | k a | 1 x 10^4 | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate | k d | 1 x 10⁻² | s⁻¹ | Rate of complex decay |

| Equilibrium Dissociation Constant | K D | 1 | µM | Measure of binding affinity |

This is representative data for a generic peptide inhibitor and should be determined experimentally for this compound.

Experimental Protocols

This section outlines a detailed methodology for analyzing the interaction between this compound and Cathepsin L using SPR.

Immobilization of Cathepsin L on a CM5 Sensor Chip

The most common method for attaching a protein ligand to a sensor surface is amine coupling. This protocol describes the immobilization of recombinant human Cathepsin L onto a carboxymethylated dextran (CM5) sensor chip.

Materials:

-

SPR instrument (e.g., Biacore, Reichert)

-

CM5 sensor chip

-

Immobilization buffer: 10 mM Sodium Acetate, pH 4.5

-

Ligand: Recombinant Human Cathepsin L (10-50 µg/mL in immobilization buffer)

-

Activation reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS)

-

Deactivation reagent: 1 M Ethanolamine-HCl, pH 8.5

-

Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

Procedure:

-

Surface Preparation: Equilibrate the CM5 sensor chip with running buffer at a constant temperature (e.g., 25°C).

-

Surface Activation: Inject a 1:1 mixture of EDC and NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.

-

Ligand Immobilization: Inject the Cathepsin L solution over the activated surface. The amount of immobilized protein can be controlled by adjusting the concentration and contact time. Aim for an immobilization level of approximately 2000-5000 Response Units (RU).

-

Surface Deactivation: Inject 1 M Ethanolamine-HCl to deactivate any unreacted NHS-esters.

-

Stabilization: Wash the surface with running buffer until a stable baseline is achieved. A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without the injection of Cathepsin L.

Kinetic Analysis of this compound Binding

This protocol describes the injection of the analyte, this compound, over the immobilized Cathepsin L surface to determine the binding kinetics.

Materials:

-

Cathepsin L-immobilized CM5 sensor chip

-

Analyte: this compound peptide, dissolved in running buffer at a series of concentrations (e.g., 0.1 µM to 10 µM). It is recommended to perform a two-fold serial dilution.

-

Running buffer: HBS-EP+

-

Regeneration solution: A low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt buffer, to be optimized for the specific interaction.

Procedure:

-

Equilibration: Equilibrate the sensor surface with a continuous flow of running buffer (e.g., 30 µL/min) until a stable baseline is obtained.

-

Analyte Injection (Association): Inject the lowest concentration of this compound over both the ligand and reference flow cells for a defined period (e.g., 180 seconds) to monitor the association phase.

-

Dissociation: Switch back to the flow of running buffer and monitor the dissociation of the this compound from the Cathepsin L for a defined period (e.g., 300-600 seconds).

-

Regeneration: Inject the optimized regeneration solution to remove any remaining bound analyte and return the baseline to the initial level. The contact time for regeneration should be kept as short as possible (e.g., 30-60 seconds).

-

Repeat: Repeat steps 2-4 for each concentration of this compound, typically in order of increasing concentration. Include several buffer-only injections (blanks) for double referencing.

-

Data Analysis: Subtract the reference flow cell data from the ligand flow cell data for each injection. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k a , k d , and K D .

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Cathepsin L Enzymatic Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction